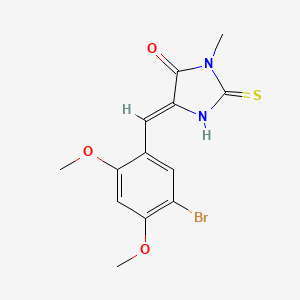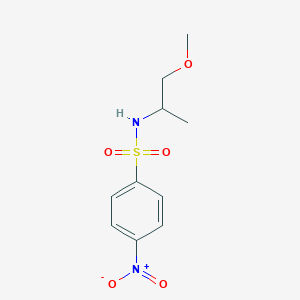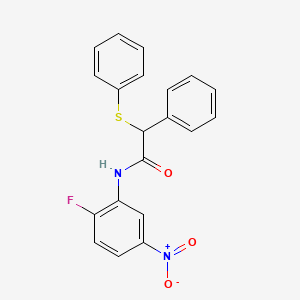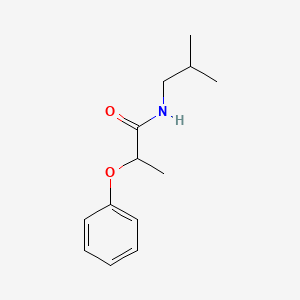
N-(2-chlorophenyl)-2-phenyl-2-(phenylthio)acetamide
説明
N-(2-chlorophenyl)-2-phenyl-2-(phenylthio)acetamide, commonly known as CPA, is a chemical compound that has been widely studied for its potential applications in scientific research. CPA belongs to the family of thioacetamides, which are known for their diverse biological activities. In
科学的研究の応用
CPA has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory activity. Studies have shown that CPA can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. This makes CPA a promising candidate for the development of new anti-inflammatory drugs.
CPA has also been studied for its potential anti-cancer activity. Studies have shown that CPA can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, CPA has been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent the spread of cancer.
作用機序
The exact mechanism of action of CPA is not fully understood. However, studies have suggested that CPA may exert its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses, as well as cell survival and proliferation. Inhibition of this pathway by CPA could potentially lead to the suppression of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
CPA has been shown to have a number of biochemical and physiological effects. Studies have shown that CPA can decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. Additionally, CPA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. CPA has also been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the main advantages of using CPA in lab experiments is its well-established synthesis method. CPA can be produced in large quantities, which makes it a cost-effective option for research purposes. Additionally, CPA has been shown to have a number of potential applications in scientific research, including anti-inflammatory and anti-cancer activity.
However, there are also some limitations to using CPA in lab experiments. One limitation is that the exact mechanism of action of CPA is not fully understood. This can make it difficult to design experiments that target specific pathways or mechanisms. Additionally, CPA has not yet been tested extensively in clinical trials, so its safety and efficacy in humans is not yet fully known.
将来の方向性
There are a number of potential future directions for research on CPA. One area of interest is the development of new anti-inflammatory drugs based on CPA. Additionally, further studies could be conducted to explore the potential anti-cancer activity of CPA and its mechanism of action. Finally, more research could be conducted to determine the safety and efficacy of CPA in humans, which could potentially lead to its use as a therapeutic agent in the future.
Conclusion:
In conclusion, N-(2-chlorophenyl)-2-phenyl-2-(phenylthio)acetamide, or CPA, is a chemical compound that has been widely studied for its potential applications in scientific research. CPA has been shown to have anti-inflammatory and anti-cancer activity, and its mechanism of action is thought to involve inhibition of the NF-κB pathway. While there are some limitations to using CPA in lab experiments, it remains a promising candidate for the development of new therapeutic agents. Future research could focus on developing new anti-inflammatory drugs based on CPA, exploring its potential anti-cancer activity, and determining its safety and efficacy in humans.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNOS/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)24-16-11-5-2-6-12-16/h1-14,19H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSINBDCVHACIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2Cl)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387698 | |
| Record name | ST031874 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4204-30-2 | |
| Record name | ST031874 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate](/img/structure/B3952197.png)

![N-[3-(4-methoxyphenyl)-3-oxopropyl]threonine](/img/structure/B3952210.png)

![ethyl 1-[4-(acetyloxy)benzoyl]-3-piperidinecarboxylate](/img/structure/B3952236.png)

![1-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3952260.png)




![6-ethyl-6-methyl-10-phenyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one](/img/structure/B3952295.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3952302.png)